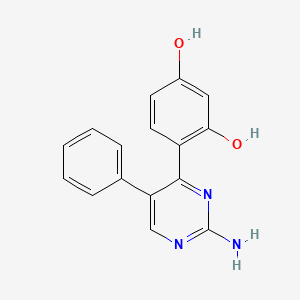

4-(2-Amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol

説明

4-(2-Amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol is a pyrimidine-based derivative featuring a central benzene-1,3-diol (resorcinol) scaffold substituted with a 2-amino-5-phenylpyrimidin-4-yl group. This compound has garnered attention for its antimicrobial and anticancer properties. Synthesized via Claisen-Schmidt condensation, its structure is confirmed by NMR, IR, mass spectrometry, and elemental analysis . Key derivatives, such as those substituted with bromophenyl groups (e.g., 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol), demonstrate potent activity against bacterial/fungal strains (e.g., E. coli, C. albicans) and the HCT-116 colorectal cancer cell line, with IC50 values in the micromolar range .

特性

IUPAC Name |

4-(2-amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-16-18-9-13(10-4-2-1-3-5-10)15(19-16)12-7-6-11(20)8-14(12)21/h1-9,20-21H,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZVKEBPQQCROS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

Formation of Benzylidene Acetones: This step involves the condensation of benzaldehyde with acetone in the presence of a base.

Ring Closure: The benzylidene acetones undergo cyclization to form the pyrimidine ring.

Aromatization: The intermediate compounds are then aromatized to form the pyrimidine structure.

S-Methylation:

Oxidation to Methylsulfonyl Compounds: The methyl groups are oxidized to form methylsulfonyl compounds.

Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

4-(2-Amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The amino and hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility for further applications .

科学的研究の応用

4-(2-Amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound has shown potential as an inhibitor of leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson’s disease.

Biological Research: It has been studied for its antitrypanosomal and antiplasmodial activities, making it a candidate for treating diseases such as sleeping sickness and malaria.

Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.

作用機序

The mechanism of action of 4-(2-Amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol involves its interaction with specific molecular targets. For instance, as an inhibitor of LRRK2, the compound binds to the ATP-binding site of the kinase, preventing its activity. This inhibition is achieved through multiple hydrogen bonds with backbone amide groups and hydrophobic interactions with nonpolar residues . The compound’s antitrypanosomal and antiplasmodial activities are attributed to its ability to interfere with the metabolic pathways of the parasites .

類似化合物との比較

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of benzene-1,3-diol derivatives are highly dependent on substituent groups. Below is a comparative analysis of 4-(2-Amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol with analogous compounds:

Antimicrobial and Anticancer Derivatives

Key Observations :

- The pyrimidine-amino group in the target compound enhances antimicrobial/anticancer activity, likely due to improved DNA intercalation or enzyme inhibition .

- Diazenyl-substituted derivatives (e.g., 4b in ) prioritize antioxidant activity, with hydroxyl groups and conjugated systems stabilizing free radical scavenging .

- Thioether-linked derivatives () exhibit variable melting points (88–111°C), reflecting substituent-induced crystallinity changes .

Structural and Physicochemical Properties

生物活性

4-(2-Amino-5-phenylpyrimidin-4-yl)benzene-1,3-diol is a compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

The compound features a unique structure characterized by an amino group, a phenyl group, and a pyrimidine ring. This structural configuration allows for various chemical interactions, making it a versatile candidate for drug development and other applications.

Medicinal Chemistry Applications

-

Inhibition of LRRK2 :

- This compound has been identified as a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. The compound binds to the ATP-binding site of LRRK2, preventing its activity through multiple hydrogen bonds and hydrophobic interactions with nonpolar residues.

-

Antitrypanosomal and Antiplasmodial Activities :

- Research indicates that this compound exhibits significant antitrypanosomal and antiplasmodial activities, making it a potential candidate for treating diseases such as sleeping sickness and malaria.

-

Potential as an Anticancer Agent :

- Preliminary studies suggest that derivatives of this compound may possess anticancer properties, although further investigation is needed to confirm these effects and elucidate the underlying mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Kinase Inhibition : The compound's ability to inhibit LRRK2 is significant for its therapeutic potential in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine Derivatives | Similar pyrimidine core | Antitrypanosomal effects |

| Phenylpyrimidine Compounds | Contains phenyl group | Various biological activities |

The uniqueness of this compound lies in its combination of functional groups that enhance its versatility for chemical modifications and applications.

Case Studies and Research Findings

Recent studies have highlighted the following findings regarding the biological activity of the compound:

-

In vitro Studies :

- In vitro assays have demonstrated submicromolar inhibitory activity against LRRK2, indicating its potential as a lead compound for drug development targeting this kinase.

-

Docking Studies :

- Molecular docking studies have shown favorable binding interactions between the compound and LRRK2, supporting its role as an effective inhibitor.

- Pharmacokinetics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。